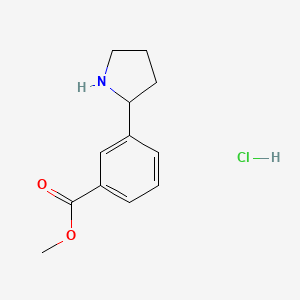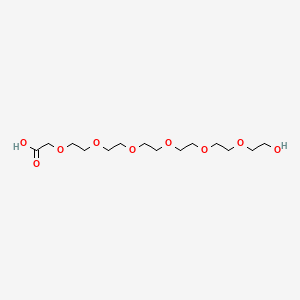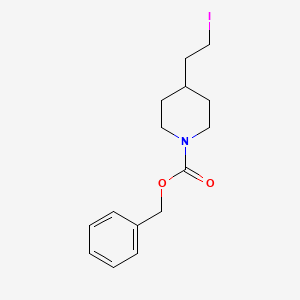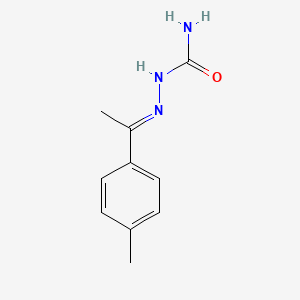
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene
Descripción general
Descripción
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is an organic compound characterized by the presence of a difluoroethyl group attached to a dimethylbenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction proceeds under mild conditions and provides high yields of the desired product.
Industrial Production Methods: Industrial production of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene may involve large-scale fluorination processes. For example, the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis(trifluoroacetato(phenyl)iodine) or PhI(OCOCF3)2 and a pyridine·HF complex has been reported to give the corresponding difluoroethylated arenes in good yields .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nickel Catalysts: Used in the difluoroethylation of arylboronic acids.
Fluorinating Agents: Such as μ-oxo-bis(trifluoroacetato(phenyl)iodine) for the fluorination of styrene derivatives.
Major Products: The major products formed from these reactions include various difluoroethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
4-(1,1-Difluoroethyl)-1,2-dimethylbenzene has several applications in scientific research:
Medicinal Chemistry: The compound is used in the design of bioactive molecules due to its ability to mimic the steric and electronic features of methoxy groups.
Materials Science: It is used in the development of new materials with unique properties, such as increased metabolic stability and altered spatial geometry.
Agrochemicals: The compound is employed in the synthesis of agrochemicals, enhancing their efficacy and stability.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the biological and physical properties of the molecule, impacting its activity and stability. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is incorporated into .
Comparación Con Compuestos Similares
1-Bromo-4-(1,1-difluoroethyl)benzene: Shares the difluoroethyl group but has a bromine atom instead of dimethyl groups.
2-(1,1-Difluoroethyl)-4-methyl-pyridine: Contains a difluoroethyl group attached to a pyridine ring.
Uniqueness: 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct steric and electronic properties. This makes it particularly valuable in the design of bioactive molecules and materials with tailored properties.
Propiedades
IUPAC Name |
4-(1,1-difluoroethyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-7-4-5-9(6-8(7)2)10(3,11)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMKTVZLOGGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-](/img/structure/B3089956.png)











